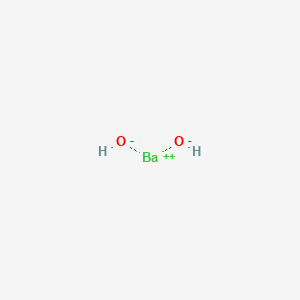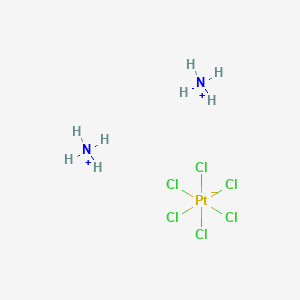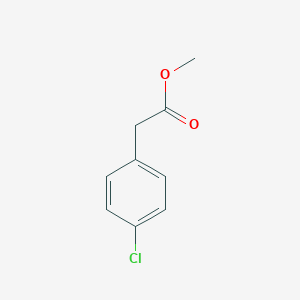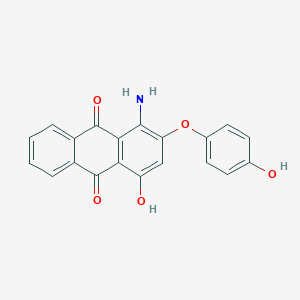
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)-, commonly known as AQ4N, is a novel anticancer drug that has been extensively studied in recent years. AQ4N is a prodrug that is activated under hypoxic conditions, making it a promising candidate for cancer treatment. The purpose of
Mecanismo De Acción
AQ4N is a prodrug that is selectively activated under hypoxic conditions. The activated form of AQ4N is a potent DNA intercalator that induces DNA damage and cell death. AQ4N also inhibits the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is activated under hypoxic conditions and is involved in the regulation of angiogenesis and cell survival.
Efectos Bioquímicos Y Fisiológicos
AQ4N has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that AQ4N induces DNA damage and cell death in a variety of cancer cell lines. In vivo studies have also shown that AQ4N has a significant antitumor effect in animal models of cancer. AQ4N has also been shown to inhibit the activity of HIF-1, a transcription factor that is involved in the regulation of angiogenesis and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AQ4N has a number of advantages for lab experiments. It is a relatively simple and cost-effective drug candidate that can be synthesized on a large scale. AQ4N is also selectively activated under hypoxic conditions, making it a promising candidate for the treatment of solid tumors. However, AQ4N has some limitations for lab experiments. It is a prodrug that requires activation under hypoxic conditions, which can be difficult to replicate in vitro. AQ4N also has a short half-life in the body, which can limit its efficacy as an anticancer drug.
Direcciones Futuras
There are a number of future directions for the study of AQ4N. One area of research is the development of more effective methods for activating AQ4N under hypoxic conditions. Another area of research is the development of new drug delivery systems that can improve the efficacy of AQ4N as an anticancer drug. Finally, there is a need for further studies to determine the safety and efficacy of AQ4N in clinical trials.
Métodos De Síntesis
AQ4N is synthesized through a multi-step process that involves the reaction of 9,10-anthracenedione with 4-aminophenol and 4-hydroxyphenol. The resulting compound is then treated with hydrochloric acid to obtain AQ4N in its pure form. The synthesis of AQ4N is relatively simple and can be carried out on a large scale, making it a cost-effective drug candidate.
Aplicaciones Científicas De Investigación
AQ4N has been extensively studied for its potential use as an anticancer drug. In vitro studies have shown that AQ4N is selectively activated under hypoxic conditions, making it a promising candidate for the treatment of solid tumors. In vivo studies have also shown that AQ4N has a significant antitumor effect in animal models of cancer.
Propiedades
Número CAS |
18622-13-4 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)- |
Fórmula molecular |
C20H13NO5 |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(4-hydroxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO5/c21-18-15(26-11-7-5-10(22)6-8-11)9-14(23)16-17(18)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,22-23H,21H2 |
Clave InChI |
JBUBYUZDOUATKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)O)N |
Otros números CAS |
18622-13-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



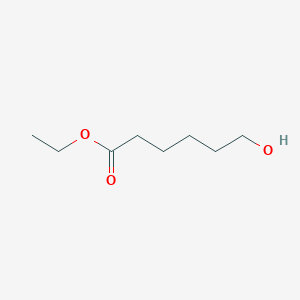
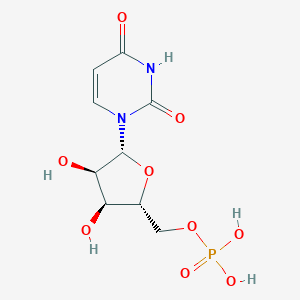
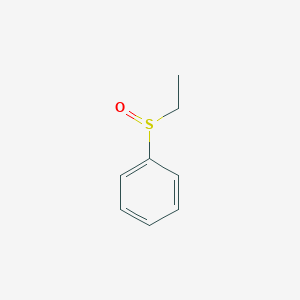
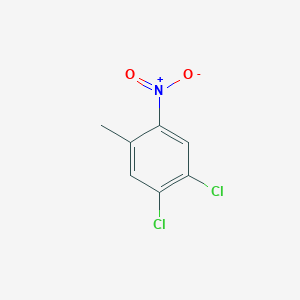
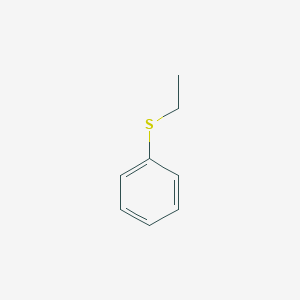
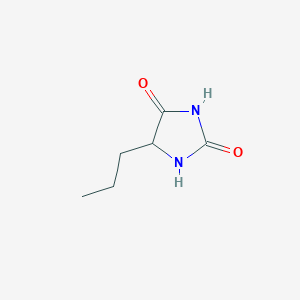
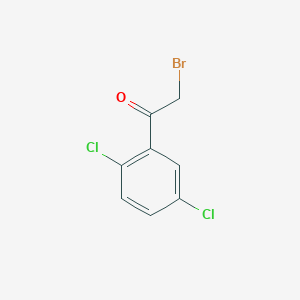
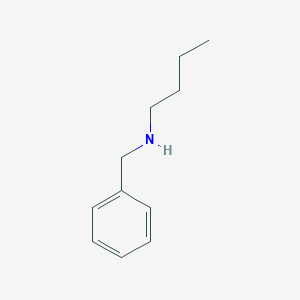
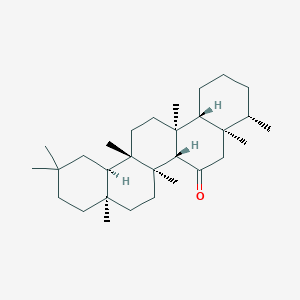
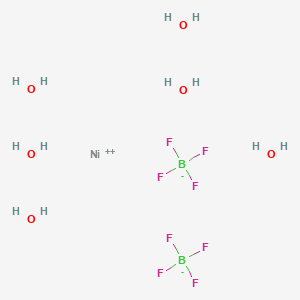
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
